![molecular formula C16H23N5O3 B2368223 3-isobutyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-87-1](/img/structure/B2368223.png)

3-isobutyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Structure-Activity Relationships and Molecular Docking Studies

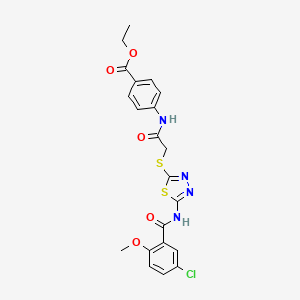

Research has identified a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, analyzing their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies revealed that compounds with a purine-2,4-dione nucleus generally exhibited higher affinity values compared to their purine-2,4,8-trione counterparts. Specifically, modifications at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were found to be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Docking studies highlighted the importance of substituents at this position for engaging with the receptor sites effectively (Zagórska et al., 2015).

Pharmacological Evaluation

Further pharmacological evaluations of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were conducted. Selected derivatives demonstrated potential as anxiolytic and antidepressant agents in vivo, suggesting a promising avenue for the development of new therapeutic agents. The activity of these compounds in models such as the four-plate test and forced swimming test in mice indicated that structural modifications could lead to compounds with significant anxiolytic and antidepressant effects (Zagórska et al., 2009).

Versatile Synthesis Applications

Additionally, the compound's framework has facilitated the synthesis of other relevant chemical structures. For instance, the use of 3-methoxalylchromone in reactions with 5-amino-1H-imidazoles led to the creation of imidazo(4,5-b)pyridines, showcasing the compound's utility in generating potent pharmacophores widely utilized in drug design and medicinal chemistry (Ostrovskyi et al., 2011).

properties

IUPAC Name |

6-(2-methoxyethyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3/c1-10(2)8-21-14(22)12-13(18(4)16(21)23)17-15-19(6-7-24-5)11(3)9-20(12)15/h9-10H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZITFOTUKERPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)